molecular formula C25H35N3O8 B1670315 Detoxin C1 CAS No. 74717-53-6

Detoxin C1

Cat. No.: B1670315
CAS No.: 74717-53-6
M. Wt: 505.6 g/mol
InChI Key: WVEVNNJWNJDGSX-QWCYLASJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detoxin C1 is a selective antagonist of blasticidin S.

Properties

CAS No.

74717-53-6

Molecular Formula

C25H35N3O8

Molecular Weight

505.6 g/mol

IUPAC Name

(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1

InChI Key

WVEVNNJWNJDGSX-QWCYLASJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N

SMILES

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Detoxin C1;  Detoxin calpha1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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